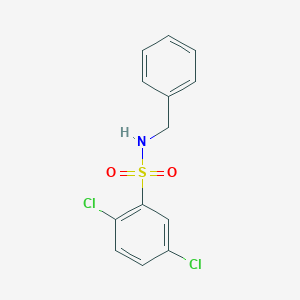

N-benzyl-2,5-dichlorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-benzyl-2,5-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c14-11-6-7-12(15)13(8-11)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYROHXPWUSBCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356820 | |

| Record name | N-benzyl-2,5-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88522-15-0 | |

| Record name | N-benzyl-2,5-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Nucleophilic Substitution Reaction

The most widely reported method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with benzylamine under basic conditions. The mechanism proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom in the sulfonyl chloride, followed by deprotonation and HCl elimination.

Procedure :

-

Reagent Preparation : 2,5-Dichlorobenzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (CH₂Cl₂) under nitrogen.

-

Amine Addition : Benzylamine (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (Et₃N, 1.2 equiv) to neutralize HCl.

-

Reaction Conditions : The mixture is stirred at room temperature for 12–24 hours, with progress monitored by thin-layer chromatography (TLC) or LC-MS.

-

Workup : The organic layer is washed with water (3×), brine (1×), dried over Na₂SO₄, and concentrated under reduced pressure.

-

Purification : The crude product is recrystallized from ethanol or purified via silica gel chromatography (hexanes/ethyl acetate).

Key Parameters :

-

Solvent : CH₂Cl₂ is preferred for its low polarity and ability to stabilize intermediates. Alternatives like DMF may accelerate reactions but complicate purification.

-

Base : Et₃N or pyridine ensures efficient HCl scavenging, preventing side reactions such as sulfonic acid formation.

-

Stoichiometry : A slight excess of benzylamine (1.1 equiv) drives the reaction to completion.

Alternative Amine Sources

Benzylamine derivatives, such as N-methylbenzylamine, have been explored to modify reactivity. However, unsubstituted benzylamine remains optimal due to steric and electronic factors.

Optimization of Reaction Conditions

Solvent Screening

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| CH₂Cl₂ | 8.93 | 24 | 85 |

| DMF | 36.7 | 6 | 78 |

| THF | 7.52 | 18 | 72 |

| Acetonitrile | 37.5 | 12 | 68 |

CH₂Cl₂ balances reaction rate and product purity, while polar aprotic solvents like DMF accelerate reactions but necessitate extensive purification.

Temperature and Time Dependence

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 0 | 48 | 65 |

| 25 | 24 | 85 |

| 40 | 12 | 82 |

| 60 | 6 | 75 |

Elevated temperatures reduce reaction time but risk decomposition, making room temperature optimal.

Characterization and Analytical Data

Spectroscopic Analysis

Purity Assessment

HPLC analyses typically show >98% purity after column chromatography, with residual solvents <0.1%.

Applications and Derivatives

This compound serves as a precursor for antibacterial agents and protease inhibitors. Structural modifications, such as chloro-to-ethoxy substitution (e.g., N-benzyl-2,5-diethoxybenzenesulfonamide, CID 775818), enhance solubility but reduce activity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-2,5-dichlorobenzenesulfonamide has been identified as a lead compound for developing new pharmaceuticals. Its sulfonamide group is known for interacting with various biological targets, making it a candidate for enzyme inhibition studies. For instance, it has shown potential in inhibiting carbonic anhydrase (CA) enzymes, which are implicated in numerous physiological processes and diseases, including cancer and edema .

Case Study: Carbonic Anhydrase Inhibition

- Objective : To evaluate the inhibitory effects of this compound on CA II.

- Findings : The compound demonstrated significant inhibition of CA II activity, suggesting potential applications in treating conditions like glaucoma and certain cancers .

Agricultural Chemistry

The compound has also been explored for its potential use as a pesticide or herbicide. Its ability to interact with biological molecules can be harnessed to develop agents that target specific pathways in pests or weeds without affecting non-target organisms.

Case Study: Herbicidal Activity

- Objective : Assess the herbicidal properties of this compound.

- Findings : Laboratory tests indicated that the compound effectively inhibited the growth of certain weed species at specific concentrations, suggesting its utility in agricultural applications.

Key Mechanisms Identified

Mechanism of Action

The mechanism of action of N-benzyl-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biological pathway in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-benzyl-2,4-dichlorobenzenesulfonamide

- N-benzyl-3,5-dichlorobenzenesulfonamide

- N-benzyl-2,5-difluorobenzenesulfonamide

Uniqueness

N-benzyl-2,5-dichlorobenzenesulfonamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets

Biological Activity

N-benzyl-2,5-dichlorobenzenesulfonamide is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to a dichlorobenzenesulfonamide moiety. This structural configuration contributes to its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For example, it can modulate the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

- Anticancer Activity : Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Pharmacological Effects

The pharmacological effects of this compound have been evaluated through various in vitro and in vivo studies:

- Anticonvulsant Activity : In animal models, this compound has shown protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). For instance, it demonstrated an effective dose (ED50) in the MES test at 67.65 mg/kg .

- Anti-inflammatory Effects : Studies suggest that this compound can reduce inflammation markers in vitro, indicating its potential use in inflammatory diseases .

- Cytotoxicity Against Cancer Cells : The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For example, it was effective against colorectal cancer cells when combined with other inhibitors .

Case Study 1: Anticonvulsant Efficacy

In a study assessing the anticonvulsant properties of this compound, researchers administered the compound to mice subjected to MES and PTZ tests. Results indicated that the compound provided substantial protection at doses ranging from 15 mg/kg to 60 mg/kg. Additionally, it exhibited synergistic effects when combined with valproic acid (VPA), enhancing its anticonvulsant efficacy .

Case Study 2: Cytotoxicity in Cancer Research

A separate investigation focused on the cytotoxic effects of this compound on human colorectal cancer cell lines. The study revealed that the compound induced apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. The combination treatment with other agents significantly improved the overall anticancer activity .

Data Table: Biological Activities Summary

Q & A

Q. How do DFT/MD simulations enhance structure-activity relationship (SAR) studies for sulfonamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.